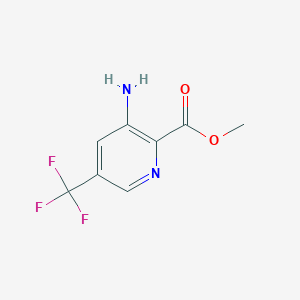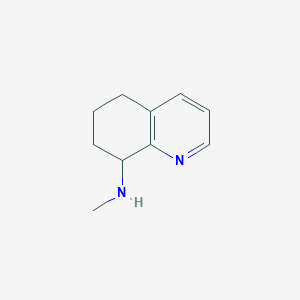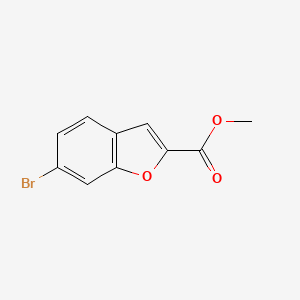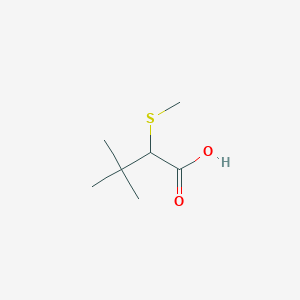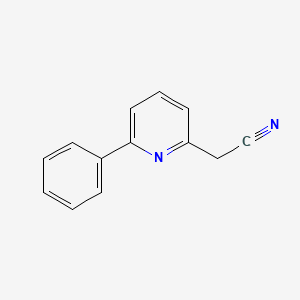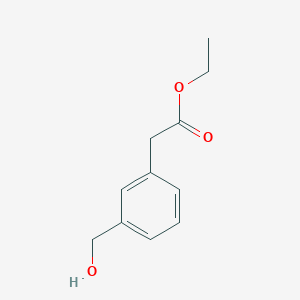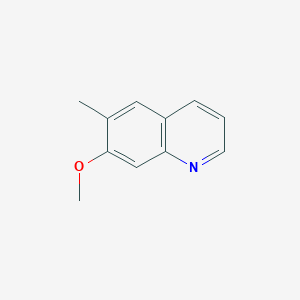
7-Methoxy-6-methylquinoline
Vue d'ensemble
Description
“7-Methoxy-6-methylquinoline” is a chemical compound with the molecular formula C11H11NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “7-Methoxy-6-methylquinoline” can be represented by the InChI code 1S/C11H11NO/c1-8-6-9-4-3-5-12-10 (9)7-11 (8)13-2/h3-7H,1-2H3 . This indicates that the compound has a quinoline core structure with a methoxy group at the 7th position and a methyl group at the 6th position.
Physical And Chemical Properties Analysis
“7-Methoxy-6-methylquinoline” is a white to brown solid with a molecular weight of 173.21 . It is stored at a temperature of +4°C .
Applications De Recherche Scientifique
Anticancer Activity
7-Methoxy-6-methylquinoline has been identified as a core structure in various anticancer agents. Its derivatives have shown promise in targeting different types of cancer cells by interfering with cell proliferation and inducing apoptosis. The quinoline nucleus is a common motif in many FDA-approved drugs, and ongoing research aims to enhance its efficacy and selectivity towards cancerous cells .
Antioxidant Properties
The quinoline derivatives are also known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is a contributing factor to numerous chronic diseases. The methoxy and methyl groups in 7-Methoxy-6-methylquinoline may influence its antioxidant capacity, making it a potential candidate for further studies in this field .
Anti-Inflammatory Uses
Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. Quinoline compounds, including 7-Methoxy-6-methylquinoline, have been explored for their anti-inflammatory activities. They may work by inhibiting the production of pro-inflammatory cytokines or by modulating other inflammatory pathways .
Antimalarial Applications
Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being one of the most well-known examples. Research into 7-Methoxy-6-methylquinoline could uncover new antimalarial drugs that are more effective against resistant strains of malaria-causing parasites .
Anti-SARS-CoV-2 Potential
The recent pandemic has spurred interest in finding compounds that can combat SARS-CoV-2. Quinoline derivatives have been investigated for their potential to inhibit the virus’s replication. 7-Methoxy-6-methylquinoline’s structure could be optimized to develop potent anti-COVID-19 medications .
Antituberculosis Activity
Tuberculosis remains a major global health challenge. Quinoline compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. 7-Methoxy-6-methylquinoline could serve as a scaffold for designing new antituberculosis drugs, especially to overcome multidrug-resistant strains .
Propriétés
IUPAC Name |
7-methoxy-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-12-10(9)7-11(8)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTCQWZHRBDQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-6-methylquinoline | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
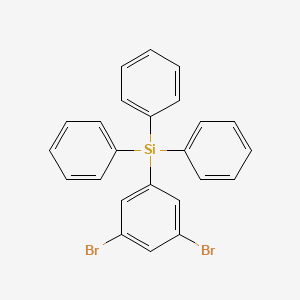
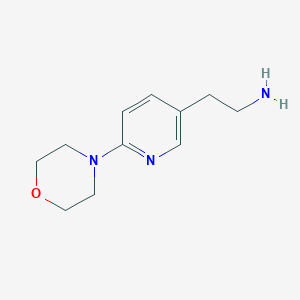
![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)


